molecular formula C6H14N2O B1608306 2-(Morpholin-2-yl)ethanamine CAS No. 863012-89-9

2-(Morpholin-2-yl)ethanamine

Cat. No.: B1608306
CAS No.: 863012-89-9
M. Wt: 130.19 g/mol
InChI Key: IYAWBVSACPDZBW-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)ethanamine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Morpholin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of morpholine with ethylene oxide, followed by amination. Another method includes the reaction of morpholine with 2-chloroethylamine hydrochloride under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-yl)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Morpholin-2-yl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)ethanamine involves its interaction with various molecular targets and pathways. It acts as an inhibitor of several kinases and enzymes involved in cell cycle regulation and cytokinesis. The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-2-yl)ethanamine is unique due to its combination of the morpholine ring and the ethanamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-morpholin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAWBVSACPDZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399642
Record name 2-Morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863012-89-9
Record name 2-Morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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